Tba-354

Antitubercular drug discovery Nitroimidazole SAR MIC determination

TBA-354 (SN31354) is a second-generation nitroimidazo-oxazine antitubercular agent offering 5- to 10-fold greater in vitro potency than PA-824 as monotherapy and 2- to 4-fold greater potency in combination regimens. It delivers superior sterilizing efficacy at equivalent doses, high oral bioavailability, and an extended elimination half-life enabling once-daily dosing. Discontinued clinically in 2016 due to neurotoxicity signals, TBA-354 now serves as an essential high-bar positive control for benchmarking novel nitroimidazole analogs, investigating cross-resistance mechanisms, and establishing exposure-response relationships in preclinical TB models.

Molecular Formula C19H15F3N4O5
Molecular Weight 436.3 g/mol
CAS No. 1257426-19-9
Cat. No. B611181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTba-354
CAS1257426-19-9
SynonymsTBA-354, TBA 354, TBA354, SN31354, SN-31354, SN 31354
Molecular FormulaC19H15F3N4O5
Molecular Weight436.3 g/mol
Structural Identifiers
SMILESC1C(COC2=NC(=CN21)[N+](=O)[O-])OCC3=CN=C(C=C3)C4=CC=C(C=C4)OC(F)(F)F
InChIInChI=1S/C19H15F3N4O5/c20-19(21,22)31-14-4-2-13(3-5-14)16-6-1-12(7-23-16)10-29-15-8-25-9-17(26(27)28)24-18(25)30-11-15/h1-7,9,15H,8,10-11H2/t15-/m0/s1
InChIKeyZXSGSFMORAILEY-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TBA-354 (CAS 1257426-19-9) for Antitubercular Drug Discovery and Preclinical Research


TBA-354 (SN31354) is a second-generation nitroimidazo-oxazine antitubercular agent developed through medicinal chemistry optimization of the first-generation clinical candidate PA-824 [1]. It is a narrow-spectrum bactericidal compound active against both replicating and non-replicating Mycobacterium tuberculosis, including drug-resistant clinical isolates [1]. TBA-354 was advanced to Phase I clinical trials before discontinuation in 2016 due to neurotoxicity signals [2].

Why PA-824 or Delamanid Cannot Substitute for TBA-354 in Preclinical Tuberculosis Models


Within the nitroimidazole class, structural modifications confer distinct potency, metabolic stability, and sterilizing activity profiles that preclude simple substitution [1]. TBA-354 demonstrates 5- to 10-fold greater in vitro potency than PA-824 as monotherapy and 2- to 4-fold greater potency in combination regimens, along with superior sterilizing efficacy at equivalent doses [1]. While TBA-354 exhibits comparable potency to delamanid, it offers a more favorable pharmacokinetic profile with higher oral bioavailability and a longer elimination half-life, enabling once-daily dosing [2]. Cross-resistance patterns among nitroimidazoles further limit interchangeability in resistance studies [1].

Quantitative Differentiation of TBA-354 vs. PA-824 and Delamanid in Preclinical Tuberculosis Models


5- to 10-Fold Superior In Vitro Potency of TBA-354 vs. PA-824 as Monotherapy

In monotherapy studies against Mycobacterium tuberculosis, TBA-354 demonstrates 5- to 10-fold greater potency than PA-824, establishing a clear differentiation in intrinsic antimycobacterial activity [1].

Antitubercular drug discovery Nitroimidazole SAR MIC determination

2- to 4-Fold Superior Potency of TBA-354 vs. PA-824 in Combination with Bedaquiline

When combined with bedaquiline, TBA-354 retains a 2- to 4-fold potency advantage over PA-824, demonstrating that the superior activity is preserved in clinically relevant drug combinations [1].

Antitubercular combination therapy Drug synergy Murine tuberculosis model

Superior Sterilizing Efficacy of TBA-354 vs. PA-824 at Equivalent Doses in Murine Chronic Tuberculosis

When administered at a dose equivalent to that of PA-824, TBA-354 demonstrated superior sterilizing efficacy in a murine model of chronic tuberculosis, indicating enhanced ability to eliminate persistent bacterial populations and prevent relapse [1].

Sterilizing activity Chronic murine tuberculosis model Relapse prevention

At Least Comparable In Vivo Bactericidal Activity of TBA-354 vs. Delamanid in Murine Tuberculosis Models

In low-dose aerosol infection models of acute and chronic murine tuberculosis, TBA-354 exhibits time- and dose-dependent in vivo bactericidal activity that is at least as potent as that of delamanid, confirming its robust antimycobacterial effect in a relevant animal model [1].

In vivo bactericidal activity Murine tuberculosis model Pharmacodynamics

Favorable Pharmacokinetic Profile of TBA-354 vs. Delamanid Supporting Once-Daily Oral Dosing

Preclinical pharmacokinetic studies indicate that TBA-354 possesses high oral bioavailability and a long elimination half-life in mice, resulting in a profile that predicts suitability for once-daily oral dosing, a significant advantage over delamanid's twice-daily requirement [1].

Pharmacokinetics Oral bioavailability Dosing regimen optimization

Preclinical Research Applications Leveraging TBA-354's Differentiated Profile


Evaluating Potency-Enhanced Nitroimidazole Scaffolds in M. tuberculosis Drug Discovery

Use TBA-354 as a positive control or comparator in in vitro susceptibility assays to benchmark the activity of novel nitroimidazole analogs or other antitubercular chemotypes. The 5- to 10-fold potency advantage over PA-824 [1] provides a high bar for activity, helping to identify truly superior next-generation candidates.

Modeling Treatment-Shortening Potential in Chronic Murine Tuberculosis Models

Employ TBA-354 in murine models of chronic tuberculosis to evaluate sterilizing efficacy and relapse rates. Its demonstrated superior sterilizing activity compared to PA-824 at equivalent doses [1] makes it a valuable tool for understanding the pharmacodynamic drivers of treatment shortening and for testing novel combination regimens aimed at reducing therapy duration.

Investigating Nitroimidazole Pharmacokinetic-Pharmacodynamic Relationships

Leverage TBA-354's favorable pharmacokinetic profile—high oral bioavailability and long half-life [1]—in preclinical studies designed to establish exposure-response relationships for nitroimidazoles. This can inform dose selection and regimen optimization for both existing and novel nitroimidazole candidates.

Studying Cross-Resistance Mechanisms in Nitroimidazole-Resistant M. tuberculosis

Use TBA-354 in combination with PA-824 and delamanid to investigate cross-resistance patterns among nitroimidazoles. Spontaneous TBA-354-resistant mutants are cross-resistant to PA-824 and delamanid [1], providing a defined genetic background for studying shared resistance mechanisms and developing strategies to overcome them.

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